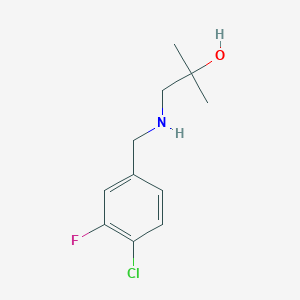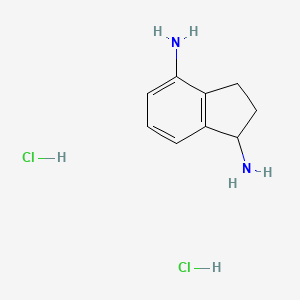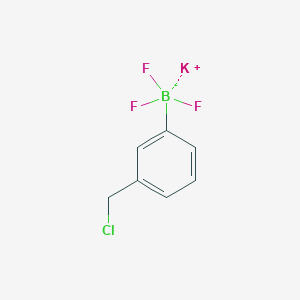
Potassium (3-(chloromethyl)phenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-(chloromethyl)phenyl)trifluoroborate is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (3-(chloromethyl)phenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of boronic acids with potassium bifluoride. This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts . Another method involves the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates often involves large-scale hydroboration reactions followed by purification processes to ensure the stability and purity of the final product. The use of robust and scalable reaction conditions is crucial to meet the demands of industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-(chloromethyl)phenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the trifluoroborate group with other functional groups.
Cross-Coupling Reactions: The compound is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Potassium (3-(chloromethyl)phenyl)trifluoroborate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium (3-(chloromethyl)phenyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from boron to palladium, forming a new palladium-carbon bond.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium (3-(chloromethyl)phenyl)trifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Boronic Acids: These are less stable and more difficult to purify compared to trifluoroborates.
Boronate Esters: These lack atom-economy and are less compliant with strong oxidative conditions.
Organoboranes: These are limited by their hydroboration method of preparation and lack functional-group compatibility.
Eigenschaften
Molekularformel |
C7H6BClF3K |
|---|---|
Molekulargewicht |
232.48 g/mol |
IUPAC-Name |
potassium;[3-(chloromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c9-5-6-2-1-3-7(4-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
InChI-Schlüssel |
XCAYJGVOBHJDKV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)CCl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)

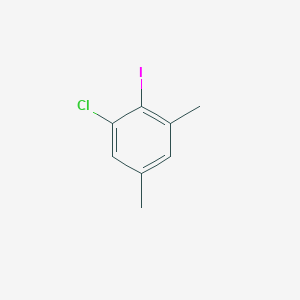

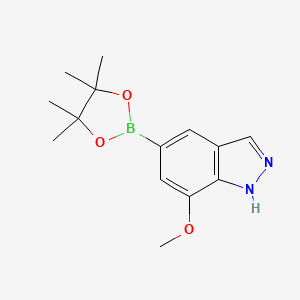
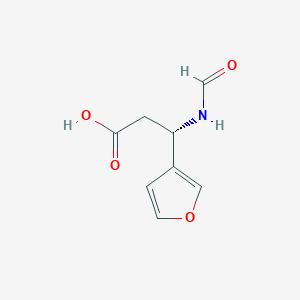
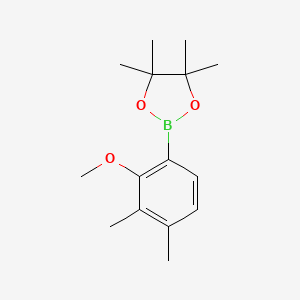
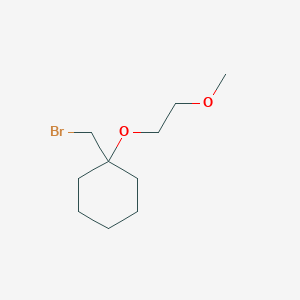

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13476344.png)
